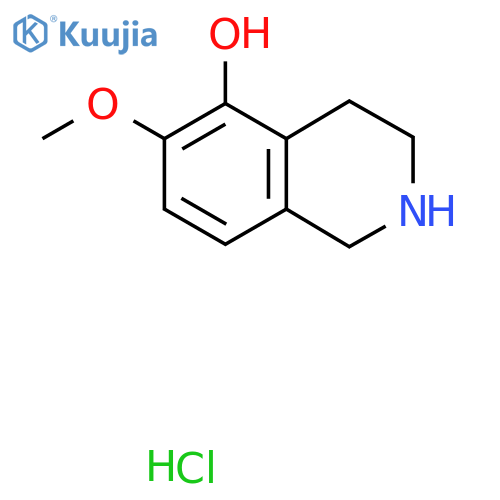

Cas no 1628638-77-6 (6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride)

1628638-77-6 structure

商品名:6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol HCl

- 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride

- QFKSZXYBDFWOFB-UHFFFAOYSA-N

- 5-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

-

- インチ: 1S/C10H13NO2.ClH/c1-13-9-3-2-7-6-11-5-4-8(7)10(9)12;/h2-3,11-12H,4-6H2,1H3;1H

- InChIKey: QFKSZXYBDFWOFB-UHFFFAOYSA-N

- ほほえんだ: Cl.OC1=C(C=CC2CNCCC=21)OC

計算された属性

- せいみつぶんしりょう: 215.0713064g/mol

- どういたいしつりょう: 215.0713064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229414-5g |

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride |

1628638-77-6 | 97% | 5g |

$1834 | 2021-08-04 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12368-5g |

6-methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride |

1628638-77-6 | 95% | 5g |

$1358 | 2023-09-07 | |

| Chemenu | CM229414-1g |

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride |

1628638-77-6 | 97% | 1g |

$*** | 2023-03-30 | |

| A2B Chem LLC | AI38055-5g |

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hcl |

1628638-77-6 | 5g |

$3336.00 | 2024-04-20 | ||

| Chemenu | CM229414-1g |

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride |

1628638-77-6 | 97% | 1g |

$611 | 2021-08-04 |

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

1628638-77-6 (6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量